molecular formula C7H5ClN2O2S B15124144 Imidazo[1,2-a]pyridine-6-sulfonyl chloride

Imidazo[1,2-a]pyridine-6-sulfonyl chloride

Cat. No.: B15124144
M. Wt: 216.65 g/mol
InChI Key: JTMQJVWJVQJZEJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis . The sulfonyl chloride functional group in this compound makes it a versatile intermediate for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-6-sulfonyl chloride typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by sulfonylation. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The resulting imidazo[1,2-a]pyridine derivative can then be sulfonylated using chlorosulfonic acid or other sulfonylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, sodium benzenesulfinates, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts or promoters to enhance reaction efficiency .

Major Products

Major products formed from these reactions include sulfonamides, sulfonate esters, and various functionalized imidazo[1,2-a]pyridine derivatives. These products are valuable intermediates for further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, resulting in various biological effects . The imidazo[1,2-a]pyridine core can also interact with specific receptors and enzymes, influencing cellular signaling pathways and physiological processes .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

imidazo[1,2-a]pyridine-6-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-2-7-9-3-4-10(7)5-6/h1-5H

InChI Key

JTMQJVWJVQJZEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C=C1S(=O)(=O)Cl

Origin of Product

United States

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